![molecular formula C12H16O2S B1474440 (1R,2R)-2-[(4-甲氧基苯基)硫代]环戊-1-醇 CAS No. 1932670-21-7](/img/structure/B1474440.png)
(1R,2R)-2-[(4-甲氧基苯基)硫代]环戊-1-醇
描述
Molecular Structure Analysis
The molecule consists of a cyclopentane ring with a sulfanyl group attached to one carbon and a hydroxyl group attached to another carbon. The sulfanyl group is further substituted with a 4-methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol” include its molecular structure, molecular weight, and the presence of functional groups like sulfanyl and hydroxyl .科学研究应用
环戊酮衍生物简介
环戊酮及其衍生物,例如“(1R,2R)-2-[(4-甲氧基苯基)硫代]环戊-1-醇”,由于其在药物化学、有机合成和材料科学中的潜在应用,在各个科学研究领域中具有重要意义。尽管在现有文献中没有直接提到具体化合物“(1R,2R)-2-[(4-甲氧基苯基)硫代]环戊-1-醇”,但可以从对环戊酮衍生物和类似化学结构的相关研究中获得见解。
在药物化学和药物合成中的作用
环戊酮衍生物在合成各种天然产物和药物化合物中至关重要。例如,劳森试剂已被用于合成大环天然产物,突出了含硫化合物在药物化学中的重要性 (Larik 等人,2017)。环戊酮核心对于生成小分子至关重要,包括植物胁迫激素,如茉莉酸及其衍生物,这些衍生物已显示出显着的生物活性和作为药物和前药的潜力 (Ghasemi Pirbalouti 等人,2014)。
在有机合成中的应用
生物质衍生的糠醛转化为环戊酮是环戊酮衍生物在有机合成中用途的一个显着例子。此过程涉及糠醛 (FF) 和 5-(羟甲基)糠醛 (HMF) 的催化转化为环戊酮及其羟甲基衍生物,展示了环戊酮作为石油化学中间体合成多种商业上有价值的化合物的潜力 (Dutta & Bhat,2021)。
在化学工业中的重要性
环戊酮及其衍生物作为溶剂和中间体在化学工业中也很重要。它们的作用延伸到香料和香精的生产,展示了环戊酮衍生物在各种应用中的多功能性 (中国石化上海,2011)。
属性
IUPAC Name |
(1R,2R)-2-(4-methoxyphenyl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURZFMJRMDYNV-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
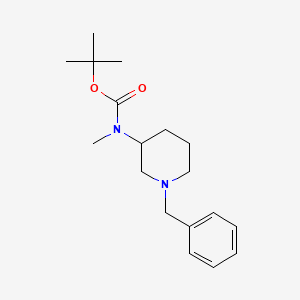
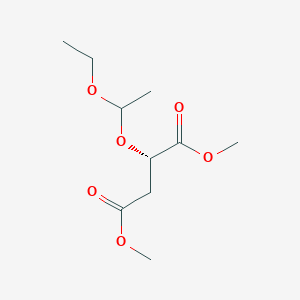
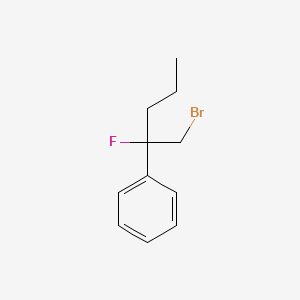
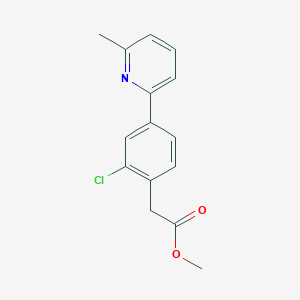

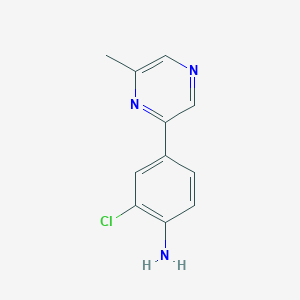


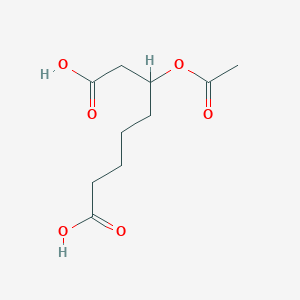
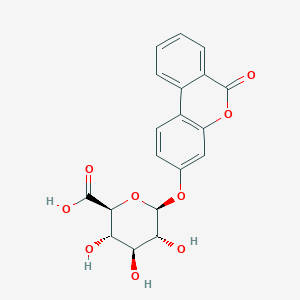

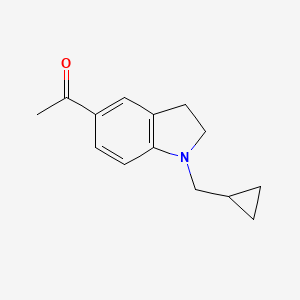
![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)